molecular formula C23H24N6O4S3 B12143700 N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12143700
M. Wt: 544.7 g/mol
InChI Key: YSIVORIWRDZITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a sulfamoylphenyl group linked to a thieno[2,3-d]pyrimidinone scaffold via a sulfanyl-acetamide bridge. Key structural elements include:

  • Sulfamoyl group: Attached to the para-position of the phenyl ring, with a 2,6-dimethylpyrimidin-4-yl substituent.
  • Thieno[2,3-d]pyrimidinone core: Contains three methyl groups (3,5,6-trimethyl) and a 4-oxo-3,4-dihydro moiety.
  • Thioether linkage: Connects the acetamide to the thienopyrimidinone system.

Properties

Molecular Formula

C23H24N6O4S3

Molecular Weight

544.7 g/mol

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C23H24N6O4S3/c1-12-10-18(25-15(4)24-12)28-36(32,33)17-8-6-16(7-9-17)26-19(30)11-34-23-27-21-20(22(31)29(23)5)13(2)14(3)35-21/h6-10H,11H2,1-5H3,(H,26,30)(H,24,25,28)

InChI Key

YSIVORIWRDZITQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the sulfamoyl group and the acetamide linkage. Common reagents used in these reactions include various aryl halides, sulfonamides, and acylating agents. Reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfamoyl or acetamide groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The compound is being explored for its therapeutic applications in treating various diseases, particularly cancer and infectious diseases. Its structure suggests that it may act as an enzyme inhibitor or receptor modulator, which could disrupt cellular processes involved in disease progression.

Mechanism of Action:
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through binding interactions. This can lead to significant therapeutic effects by disrupting normal cellular functions.

Anticancer Activity:
Research indicates that N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.3
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)18.7

These values suggest that the compound may selectively target cancer cells while minimizing toxicity to normal cells.

Antimicrobial Activity:
The compound has also shown promise as an antimicrobial agent. It may work by disrupting bacterial cell walls or inhibiting critical metabolic pathways essential for bacterial survival.

Chemistry and Material Science

Building Block for Synthesis:
In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of derivatives that could enhance biological activity or introduce new functionalities.

Catalyst Development:
The compound may also find applications in materials science as a catalyst in chemical reactions due to its ability to facilitate specific transformations.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

  • Synthesis Routes:
    The synthesis typically involves multi-step organic reactions starting from thienopyrimidine cores. Common reagents include aryl halides and sulfonamides under conditions using catalysts like palladium or copper.
  • Biological Evaluations:
    Various pharmacological studies have assessed the compound's efficacy against specific targets in cancer therapy and infections. Molecular docking studies have been employed to predict interactions with target proteins.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Biological Activity

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound's structure includes a sulfamoyl group attached to a phenyl ring and a thieno[2,3-d]pyrimidin moiety. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C₁₄H₁₆N₄O₃S
Molecular Weight 320.37 g/mol
CAS Number 518350-19-1
IUPAC Name This compound

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, studies on hydrazide derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . Although specific data on the compound is limited, its structural analogs suggest potential antimicrobial activity.

Enzyme Inhibition

The compound's design suggests possible inhibition of specific enzymes. For example, sulfamoyl derivatives have been noted for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism . This inhibition could be relevant for managing type 2 diabetes by enhancing insulin secretion and reducing blood glucose levels.

Anti-inflammatory Properties

Compounds containing pyrimidine and thienopyrimidine structures have been associated with anti-inflammatory effects. Inhibitors of phosphodiesterase 4 (PDE4), which are structurally related to the target compound, have shown promise in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The anti-inflammatory mechanism likely involves the modulation of cAMP signaling pathways.

Case Studies

A notable case study involved the evaluation of similar sulfamoyl compounds in preclinical models. These studies demonstrated that certain derivatives could significantly reduce inflammatory markers in animal models of arthritis . Such findings underscore the therapeutic potential of sulfamoyl-containing compounds.

The proposed mechanism of action for this compound may involve:

  • Enzyme Inhibition : Targeting specific enzymes related to inflammation and glucose metabolism.
  • Modulation of Signaling Pathways : Influencing pathways that regulate cellular responses to stress and inflammation.
  • Antibacterial Activity : Disrupting bacterial cell wall synthesis or function through structural mimicry.

Comparison with Similar Compounds

Substituent Variations on the Thienopyrimidinone Core

The thieno[2,3-d]pyrimidinone scaffold is a common feature among analogues, but substituent patterns critically influence physicochemical and biological properties:

Compound Thienopyrimidinone Substituents Key Differences vs. Target Compound Reference
Target Compound 3,5,6-Trimethyl, 4-oxo Reference structure N/A
3-Ethyl, 4-oxo (hexahydro derivative) Saturated benzothieno ring; ethyl vs. methyl
3-Ethyl, 5,6-dimethyl, 4-oxo Ethyl at C3; lacks 3-methyl group
6-Ethyl, 3-phenyl, 4-oxo Bulky phenyl at C3; nitro group on phenyl
5,6-Dimethyl, 4-oxy Oxo replaced by oxy; fewer methyl groups

Implications :

  • 3,5,6-Trimethyl groups (target) enhance steric hindrance and hydrophobicity compared to ethyl () or phenyl () substituents.

Variations in the Aromatic Sulfonamide Moiety

The sulfamoylphenyl group is modified in analogues, altering electronic and steric profiles:

Compound Phenyl Substituents Key Differences vs. Target Compound Reference
Target Compound 4-Sulfamoyl (2,6-dimethylpyrimidinyl) Reference structure N/A
4-Methylphenyl Lacks sulfamoyl; simpler substituent
4-Nitrophenyl Strong electron-withdrawing nitro group
2,3-Dichlorophenyl Chlorine atoms increase lipophilicity
Pyridin-2-yl or pyrimidin-2-yl Heterocyclic sulfamoyl groups

Implications :

  • 2,6-Dimethylpyrimidinyl sulfamoyl (target) balances hydrogen-bonding capacity and steric bulk, unlike nitro () or chloro () groups.
  • Heterocyclic sulfamoyl groups () may enhance target specificity for enzymes like carbonic anhydrases .

Linkage and Functional Group Modifications

The acetamide-thioether bridge is replaced in some analogues, affecting conformational flexibility and stability:

Compound Linkage Type Key Differences vs. Target Compound Reference
Target Compound Sulfanyl-acetamide Reference structure N/A
Oxy-acetamide Thioether replaced by ether
Sulfanyl-acetamide Diaminopyrimidine core; chlorophenyl substituent

Implications :

  • Thioether linkage (target) offers metabolic stability compared to ethers () but may reduce solubility.

Q & A

Q. Table 1: Comparative Yields Under Different Conditions

StepSolventCatalystTemp (°C)Yield (%)Reference
SulfamoylationDMFNone2556
Thioacetamide couplingAcetoneK₂CO₃6080

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

  • 1H NMR : Peaks at δ 2.07–3.11 ppm (methyl groups), δ 7.08–8.37 ppm (aromatic protons), and δ 9.87 ppm (NH) confirm structural motifs .
  • LC-MS : A molecular ion peak at m/z 314.0 [M+H]+ in positive mode verifies molecular weight, with retention time matching standards .
  • Elemental Analysis : Carbon (C: 45.29%) and sulfur (S: 9.30%) content should align with theoretical values (±0.3% tolerance) .

Methodological Tips:

  • Use deuterated DMSO for NMR to stabilize labile NH protons .
  • For LC-MS, employ C18 reverse-phase columns with acetonitrile/water gradients (0.1% formic acid) to enhance ionization .

Advanced: How can crystallography elucidate the compound’s stability and intermolecular interactions?

Answer:
Single-crystal X-ray diffraction reveals:

  • Packing motifs : Monoclinic systems (e.g., P21/c) with unit cell parameters (a = 18.220 Å, b = 8.118 Å) stabilize via π-π stacking and hydrogen bonds (N–H···O) .
  • Torsional angles : Sulfonyl and thioacetamide groups adopt planar conformations, minimizing steric strain .

Experimental Design:

  • Grow crystals via slow evaporation in DMSO/ethanol (1:3) at 4°C.
  • Resolve disorder using SHELXL-97 with anisotropic displacement parameters .

Advanced: How can structure-activity relationships (SAR) be explored using analogs with modified pyrimidine/thiophene moieties?

Answer:
SAR Strategies:

  • Core modifications : Replace thienopyrimidine with cyclopenta[4,5]thieno[2,3-d]pyrimidine (e.g., compound 25 in ) to assess ring size effects on bioactivity.
  • Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, F) at the phenyl ring to modulate solubility and target binding .

Q. Table 2: Analog Bioactivity Comparison

Analog ModificationIC50 (nM)Solubility (µg/mL)Reference
3,5,6-Trimethyl-thienopyrimidine12015
4-Oxo-cyclopenta-thienopyrimidine858

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:
Root Causes:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .
  • Dose-response inconsistencies : Non-linear kinetics at high concentrations due to aggregation .

Methodological Solutions:

  • Standardize assays using WHO-recommended cell lines and recombinant proteins.
  • Perform dose-response curves (0.1–100 µM) with triplicate measurements to validate EC50/IC50 values .

Advanced: What computational tools predict this compound’s pharmacokinetic properties and target interactions?

Answer:

  • ADMET Prediction : SwissADME estimates LogP (2.8) and bioavailability (55%), suggesting moderate membrane permeability .
  • Molecular Docking : AutoDock Vina simulates binding to dihydrofolate reductase (DHFR), identifying key hydrogen bonds with Arg32 and Phe34 .

Validation Steps:

  • Compare docking scores (ΔG < -8 kcal/mol) with experimental IC50 values.
  • Use COMSOL Multiphysics for diffusion modeling in biological matrices .

Advanced: How to address stability challenges during formulation for in vivo studies?

Answer:
Degradation Pathways:

  • Hydrolysis of the sulfamoyl group at pH > 7.5 .
  • Photooxidation of the thiophene ring under UV light .

Stabilization Methods:

  • Lyophilize with cyclodextrin (1:2 molar ratio) to protect labile groups.
  • Store in amber vials at -80°C with desiccants to prevent moisture uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.